Benzoic acid, 3-methyl-4-nitro-, 3,4-dimethoxybenzylidenamino ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime is a complex organic compound that features both aldehyde and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime typically involves the reaction of 3,4-Dimethoxybenzaldehyde with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired oxime derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-aminobenzoyl)oxime.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the oxime derivative.
3,4-Dimethoxybenzyl alcohol: Another related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: A compound with additional methoxy groups, leading to different chemical properties.
Uniqueness
3,4-Dimethoxybenzaldehyde o-(3-methyl-4-nitrobenzoyl)oxime is unique due to the presence of both the oxime and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C17H16N2O6 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
[(E)-(3,4-dimethoxyphenyl)methylideneamino] 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C17H16N2O6/c1-11-8-13(5-6-14(11)19(21)22)17(20)25-18-10-12-4-7-15(23-2)16(9-12)24-3/h4-10H,1-3H3/b18-10+ |
InChI Key |
GVCFVXPVBSZWAC-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C/C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=CC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.